molecular formula C14H14ClNO2S B2696314 N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide CAS No. 1795442-24-8

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide

Cat. No.: B2696314
CAS No.: 1795442-24-8
M. Wt: 295.78
InChI Key: VUDXPQHVBPZDAB-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide is a chemical compound of interest in biomedical research, particularly within the field of oncology. This molecule belongs to the thiophene-carboxamide class, which has demonstrated significant potential in anticancer applications. Structural analogs of this compound, which share the core thiophene-carboxamide architecture, have been investigated as biomimetics of the natural microtubule-targeting agent Combretastatin A-4 (CA-4) . These analogs are designed to mimic the polar surface area and biological activity of CA-4, a potent compound known to bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics and inhibiting cancer cell proliferation . In research settings, closely related thiophene-carboxamide derivatives have shown promising anti-proliferative activity against various cancer cell lines, including hepatocellular carcinoma (Hep3B) . Studies suggest that these compounds can inhibit spheroid formation in cancer cell cultures, a model used to study tumor-stromal interactions and the efficacy of potential therapeutics in a three-dimensional environment . The mechanism is often associated with the disruption of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis . Furthermore, the thiophene ring itself is a critical pharmacophore, contributing to key interaction profiles within the tubulin-binding pocket due to its high aromaticity, which can sometimes result in advanced interactions surpassing those of the natural lead compound . Beyond its direct antitubulin effects, the broader structural family of ortho-amino thiophene carboxamides is also being explored for multi-targeted therapy, with some derivatives exhibiting dual inhibitory activity against vascular endothelial growth factor receptors (VEGFRs) and mitotic pathways, offering a promising strategy to overcome drug resistance in solid tumors . This compound serves as a valuable building block and investigative tool for researchers developing novel therapeutic agents in these areas.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-18-12(10-5-2-3-6-11(10)15)9-16-14(17)13-7-4-8-19-13/h2-8,12H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDXPQHVBPZDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide typically involves the reaction of 2-chlorobenzylamine with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then treated with methoxyethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crystallographic and Conformational Analysis

  • N-(2-Nitrophenyl)thiophene-2-carboxamide :
    • Dihedral angles between thiophene and benzene rings: 13.53° (molecule A) and 8.50° (molecule B) .
    • Comparable to furan analog (2NPFC, 9.71°), indicating substituent-dependent planarity .
  • Methyl 2-(thiophene-2-carboxamido)benzoate :
    • Planar conformation with sp² hybridization; C=O bond lengths: 1.226 Å (amide) , 1.211 Å (ester) .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) Key Functional Groups Ref.
N-[(2-Chlorophenyl)carbamothioyl]thiophene-2-carboxamide 296.80 1.483 Thioxomethyl, chlorophenyl
Target Compound (hypothetical) ~309.80 (estimated) - Methoxyethyl, chlorophenyl -
  • Key Observations :
    • Thioxomethyl analogs (e.g., ) exhibit higher molecular weights and densities compared to carboxamides with oxygen-based substituents.

Biological Activity

N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene carboxamides. Its unique structure, which includes a thiophene ring, a carboxamide functional group, and a chlorophenyl moiety, contributes to its notable biological activities. This article provides an overview of its biological activity, including antiviral properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C14H14ClN1O2S
  • Molecular Weight : 299.78 g/mol
  • Structure : The compound features a thiophene ring attached to a carboxamide group and a methoxyethyl side chain, which enhances its solubility and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antiviral Activity :
    • The compound has shown promising results as an antiviral agent , particularly against influenza viruses. It may inhibit viral replication by interfering with specific viral enzymes or proteins involved in the viral lifecycle.
    • In vitro studies suggest that it modulates cellular signaling pathways, potentially influencing gene expression related to antiviral responses.
  • Enzyme Inhibition :
    • Preliminary data indicate that this compound may act as an inhibitor of certain enzymes critical for various biological processes, including inflammation and metabolic pathways.
    • Binding studies have revealed its interactions with specific enzymes, suggesting a mechanism of action that could be leveraged for therapeutic purposes.
  • Anticancer Potential :
    • There is emerging evidence that compounds similar to this compound exhibit anticancer properties through immune modulation via STING (Stimulator of Interferon Genes) activation. This mechanism could be crucial for developing new cancer therapies.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds in terms of their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(4-amino-2-chlorophenyl)thiophene-2-carboxamideContains an amino group; different chlorine positionAntiviral activity; enzyme inhibition
2-amino-N-(4-chlorophenyl)thiophene-3-carboxamideAmino group at position 2; chlorophenyl substitutionSimilar antiviral properties
N-(4-chlorobenzyl)thiophene-3-carboxamideBenzyl group instead of methoxyethylPotential antibacterial activity

The proposed mechanism of action for this compound involves:

  • Interaction with Enzymes : The compound likely binds to specific enzymes or proteins, modulating their activity and affecting downstream signaling pathways associated with inflammation and viral replication.
  • STING Pathway Activation : By activating the STING pathway, this compound may enhance immune responses against tumors and infections, making it a candidate for further research in cancer immunotherapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Influenza Virus Inhibition : A study demonstrated that this compound significantly reduced viral titers in infected cell lines, suggesting its potential as an antiviral treatment.
  • Enzyme Interaction Studies : Binding affinity assays revealed that this compound inhibits key enzymes involved in metabolic pathways, indicating its role as a potential therapeutic agent in metabolic disorders.
  • Cancer Research : Preliminary findings suggest that this compound can induce apoptosis in cancer cell lines through STING pathway activation, highlighting its potential as an anticancer agent.

Q & A

Q. What synthetic routes are effective for preparing N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide, and how is its purity optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic acyl substitution, typically by reacting thiophene-2-carbonyl chloride with a substituted amine precursor (e.g., 2-(2-chlorophenyl)-2-methoxyethylamine) in a polar aprotic solvent like acetonitrile under reflux (1–2 hours). Crystallization from acetonitrile or ethanol yields high-purity crystals. Purity is confirmed via HPLC (>98%) and melting point analysis. Structural validation employs 1H^1 \text{H}/13C^{13} \text{C} NMR, IR spectroscopy, and elemental analysis. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions .

Q. Which in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric substrates. For antimicrobial screening, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Cytotoxicity is assessed via MTT or resazurin assays in cancer cell lines (e.g., K562 leukemia). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC50_{50}/EC50_{50}) .

Advanced Research Questions

Q. How do substituents on the phenyl and thiophene rings influence conformational stability and target binding?

  • Methodological Answer : Substituents like the 2-chlorophenyl and methoxy groups modulate electronic effects (e.g., electron-withdrawing Cl, electron-donating OCH3_3) and steric bulk. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases. SC-XRD reveals dihedral angles between aromatic rings (e.g., 8.5–13.5° in similar compounds), which affect planarity and ligand-receptor complementarity. Compare with analogs (e.g., nitro or methyl substituents) to correlate structural variations with activity .

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Perform stability studies (HPLC/MS monitoring degradation) under assay conditions. Replicate experiments in multiple cell lines or enzymatic isoforms. Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) and validate with structural analogs. Meta-analysis of SAR databases can identify trends .

Q. What non-classical interactions stabilize the crystal lattice, and how do they impact solubility?

  • Methodological Answer : SC-XRD and Hirshfeld surface analysis identify weak interactions (C–H⋯O, C–H⋯S, π-π stacking). For example, C–H⋯O interactions between methoxy groups and carbonyl oxygen create supramolecular chains, reducing solubility in non-polar solvents. Solubility is quantified via shake-flask method (aqueous/organic phases). Co-crystallization with coformers (e.g., cyclodextrins) disrupts these interactions to enhance bioavailability .

Q. What strategies optimize pharmacokinetic properties, such as metabolic stability and bioavailability?

  • Methodological Answer : Assess metabolic stability in liver microsomes (human/rat) with LC-MS/MS to identify major metabolites. Modify labile groups (e.g., methoxy to trifluoromethoxy). For bioavailability, use logP (octanol-water partition) and PAMPA (Parallel Artificial Membrane Permeability Assay). In vivo PK studies in rodents (oral/IP administration) measure TmaxT_{\text{max}}, CmaxC_{\text{max}}, and half-life. Nanoformulation (e.g., liposomes) can improve solubility .

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